3',4'-Dihydroxyisoflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

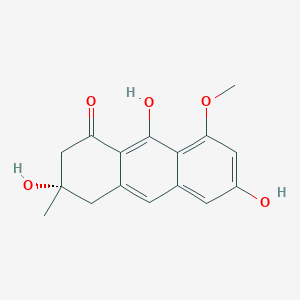

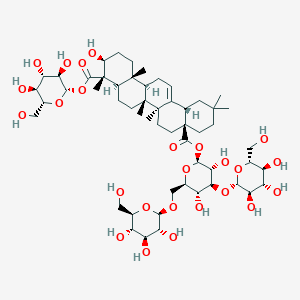

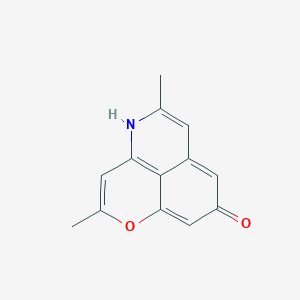

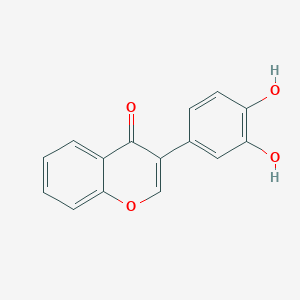

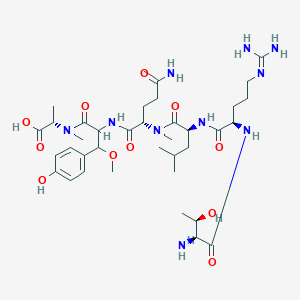

3',4'-dihydroxyisoflavone is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 3' and 4'. It has been isolated from Penicillium purpurogenum. It has a role as a Penicillium metabolite. It derives from an isoflavone.

Wissenschaftliche Forschungsanwendungen

1. Microbial and Enzymatic Biotransformation

Roh (2013) highlights the development of microbial and enzymatic platforms for pharmaceuticals and industrial chemicals production. Specifically, the study focuses on the biotransformation of flavonoid and isoflavonoid oxidation, including ortho-dihydroxyisoflavones like 7,3',4'-trihydroxyisoflavone, to enhance their health-related quality in humans. The research emphasizes substrate specificity in enzymes for regiospecific multiple hydroxylation of isoflavones (Roh, 2013).

2. Cardioprotective Effects

Qin et al. (2008) explore the cardioprotective properties of 3',4'-Dihydroxyflavonol (DiOHF), particularly its potential in treating cardiovascular diseases through myocardial ischemia and reperfusion injury reduction. This study investigates the structure-activity relationships of DiOHF, revealing insights into its mechanism of inducing cardioprotection (Qin et al., 2008).

3. Biotransformation by Recombinant Microbial Enzymes

Seeger et al. (2003) discuss the isolation and synthesis of isoflavonoids, focusing on the introduction of hydroxyl groups into isoflavonoids using enzymes as an alternative to chemical synthesis. They investigate the biotransformation capabilities of specific enzymes, highlighting the production of 7,3',4'-trihydroxyisoflavone through these processes (Seeger et al., 2003).

4. Antioxidant Activity

Park et al. (2008) isolate ortho-dihydroxyisoflavone derivatives from aged Korean fermented soy paste, evaluating their antioxidant properties. They find that compounds like 7,3',4'-trihydroxyisoflavone exhibit significant radical scavenging activities, suggesting their role in combating oxidative stress (Park et al., 2008).

5. Allelopathic Properties

Tsanuo et al. (2003) identify isoflavanones in the root exudate of Desmodium uncinatum, with potential allelopathic mechanisms to prevent parasitism by Striga hermonthica. This study contributes to understanding the ecological interactions and potential agricultural applications of isoflavones like 3',4'-dihydroxyisoflavone (Tsanuo et al., 2003).

6. Inhibition of Tyrosinase and Melanin Formation

Park et al. (2010) research the inhibitory effects of natural ortho-dihydroxyisoflavone derivatives on tyrosinase activity and melanin formation, particularly in the context of skin health. They discover significant suppressive effects on melanin formation, pointing towards potential cosmetic and dermatological applications (Park et al., 2010).

7. Solvation Behavior and Spectroscopy Studies

Seitsonen et al. (2019) conduct a study on 3-hydroxyflavone (3HF), a simplified prototype of flavonoids like 3',4'-dihydroxyisoflavone, examining its solvation mechanism and vibrational properties. This research offers insights into the solvation behavior of flavonoids, contributing to a deeper understanding of their chemical properties (Seitsonen et al., 2019).

8. Biotransformation by Streptomyces Species

Shrestha et al. (2021) investigate the biotransformation of flavonoids by Streptomyces species, highlighting the production of hydroxylated products like 3',4',7-trihydroxyisoflavone. This study sheds light on the biotechnological applications of microorganisms in modifying naturally occurring flavonoids (Shrestha et al., 2021).

Eigenschaften

Produktname |

3',4'-Dihydroxyisoflavone |

|---|---|

Molekularformel |

C15H10O4 |

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

3-(3,4-dihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O4/c16-12-6-5-9(7-13(12)17)11-8-19-14-4-2-1-3-10(14)15(11)18/h1-8,16-17H |

InChI-Schlüssel |

JGEXBQSHBMXCHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9E,12E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B1258661.png)